molecular formula C22H19N5OS B2515402 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 905668-23-7

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2515402
CAS RN: 905668-23-7
M. Wt: 401.49
InChI Key: SRFURNFVAWGYHU-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, particularly in the context of anti-asthmatic properties. The structure of this compound suggests that it contains several functional groups, including an imidazole ring, a pyridazine ring, and a thioacetamide linkage, which may contribute to its activity.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized and evaluated for their biological activities. For instance, a series of novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides was synthesized, which shares the imidazo[1,2-b]pyridazine core with the compound . These related compounds were synthesized to investigate their potential as anti-asthmatic agents, indicating that the synthesis of such compounds is feasible and of interest in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by an intramolecular hydrogen bond. Although the exact angles and conformation of this compound are not provided, it is likely that similar intramolecular interactions could be present, influencing the molecule's overall shape and possibly its biological activity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-16-2-6-18(7-3-16)24-21(28)14-29-22-11-10-20(25-26-22)17-4-8-19(9-5-17)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFURNFVAWGYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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